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Compound of Interest

Compound Name:
(S)-Ethyl 3-hydroxy-4-

iodobutanoate

CAS No.: 112100-39-7

Cat. No.: B052107

Get Quote

(S)-Ethyl 3-hydroxy-4-iodobutanoate is a specialized chiral building block of significant

interest to synthetic chemists in pharmaceutical and fine chemical development. While its direct

citation in literature is less common than its chloro- and bromo-analogs, its synthetic utility is

arguably greater due to the superior leaving group ability of iodine. The molecule features a

stereodefined hydroxyl group at the C3 position and a highly reactive primary iodide at the C4

position. This combination makes it an exceptionally potent electrophile for introducing the

chiral (S)-3-hydroxy-4-substituted-butanoyl moiety, a key structural motif in a variety of

biologically active molecules, including the side chain of blockbuster drugs like Atorvastatin.[1]

[2]

This guide provides a comprehensive overview of the practical synthesis of (S)-Ethyl 3-
hydroxy-4-iodobutanoate from its more common chloro-precursor and details a

representative application in nucleophilic substitution, empowering researchers to leverage its

enhanced reactivity in complex synthetic routes.
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Given the sparse literature on this specific iodo-analog, some properties are estimated based

on its structure and comparison to related compounds. Utmost caution is advised during

handling.

Property Value / Information Source / Rationale

Molecular Formula C₆H₁₁IO₃ -

Molecular Weight 258.05 g/mol [3]

CAS Number

Not assigned for (S)-

enantiomer. (R)-enantiomer is

112083-27-9.

[3]

Appearance
Expected to be a colorless to

pale yellow liquid.
Analogy to similar compounds.

Boiling Point

Decomposes upon heating;

best purified by column

chromatography.

Alkyl iodides are often heat

and light-sensitive.

Solubility

Soluble in most organic

solvents (EtOAc, DCM,

Acetone, THF). Insoluble in

water.

Standard for organic esters.

Storage

Store at <4°C under an inert

atmosphere (Argon or

Nitrogen), protected from light.

Critical: Alkyl iodides can

decompose, releasing I₂,

leading to discoloration.

Safety & Handling Precautions:

Toxicity: Alkyl iodides are potent alkylating agents and should be considered toxic and

mutagenic. Handle with extreme care.

Irritant: Assumed to be a strong irritant to the eyes, skin, and respiratory system

(lachrymator).

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear

nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles.
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In case of exposure:

Skin: Immediately wash with soap and copious amounts of water.

Eyes: Flush with water for at least 15 minutes and seek immediate medical attention.

Inhalation: Move to fresh air immediately.

Disposal: Dispose of as hazardous organic waste in accordance with local and institutional

regulations.

Protocol 1: Synthesis of (S)-Ethyl 3-hydroxy-4-
iodobutanoate via Finkelstein Reaction
The most direct and efficient method to prepare the title compound is via a Finkelstein halogen

exchange reaction.[4][5] This protocol utilizes the widely available and stable (S)-Ethyl 4-

chloro-3-hydroxybutanoate as the starting material. The reaction equilibrium is driven to

completion by the precipitation of sodium chloride in acetone.

Causality and Mechanistic Insight:
The Finkelstein reaction is a classic Sₙ2 process. The iodide ion (I⁻) is an excellent

nucleophile, and it attacks the primary carbon bearing the chlorine atom, displacing it. The

choice of acetone as the solvent is critical; while sodium iodide (NaI) is soluble in acetone, the

resulting sodium chloride (NaCl) is not. This insolubility causes NaCl to precipitate, effectively

removing it from the reaction mixture and driving the equilibrium towards the formation of the

desired iodo-product according to Le Châtelier's principle.[5]
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Reaction Setup

Monitoring & Work-up

Purification

Dissolve (S)-Ethyl 4-chloro-3-hydroxybutanoate
and NaI in dry acetone

Heat mixture to reflux
(approx. 56°C)

Monitor reaction by TLC
(disappearance of starting material)

Cool to room temperature

Filter to remove precipitated NaCl

Concentrate filtrate
(rotary evaporator)

Dissolve crude residue
in minimal DCM

Purify by silica gel
column chromatography

(S)-Ethyl 3-hydroxy-4-iodobutanoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of the title compound.
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Step-by-Step Methodology
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add (S)-Ethyl 4-chloro-3-hydroxybutanoate (1.0 eq, e.g., 5.0 g, 30.0 mmol).

Solvent and Reagent Addition: Add anhydrous sodium iodide (1.5 eq, e.g., 6.74 g, 45.0

mmol) and dry acetone (approx. 10 mL per gram of starting material, e.g., 50 mL).

Scientist's Note: Using an excess of sodium iodide ensures a high reaction rate. The

acetone must be dry to prevent side reactions and ensure effective precipitation of NaCl.

Reaction: Heat the mixture to reflux (oil bath temperature ~60-65 °C) with vigorous stirring. A

white precipitate (NaCl) will begin to form as the reaction proceeds.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a

suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The product will have a lower Rf

value than the starting material. The reaction is typically complete within 4-8 hours.

Work-up:

Once the starting material is consumed, cool the reaction mixture to room temperature.

Filter the mixture through a pad of Celite® to remove the precipitated NaCl. Wash the filter

cake with a small amount of acetone.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

Be careful not to use excessive heat (<40°C).

Purification:

The crude residue is typically a pale yellow oil. Dissolve it in a minimal amount of

dichloromethane (DCM).

Purify the product by flash column chromatography on silica gel using a gradient of ethyl

acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%).

Combine the fractions containing the pure product (as identified by TLC) and concentrate

under reduced pressure to yield (S)-Ethyl 3-hydroxy-4-iodobutanoate as a colorless to
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pale yellow oil.

Protocol 2: Application in Sₙ2 Nucleophilic
Substitution
The primary utility of (S)-Ethyl 3-hydroxy-4-iodobutanoate is as a potent electrophile for

forming new carbon-heteroatom or carbon-carbon bonds at the C4 position. The carbon-iodine

bond is significantly weaker and more polarizable than the corresponding C-Cl or C-Br bonds,

making the iodo-compound the most reactive of the series for Sₙ2 displacement.

This protocol details a representative reaction with sodium azide to form (S)-Ethyl 4-azido-3-

hydroxybutanoate, a versatile intermediate for synthesizing chiral amines and other nitrogen-

containing heterocycles.

General Reaction Scheme

I-CH₂-CH(OH)-CH₂-COOEt
((S)-Ethyl 3-hydroxy-4-iodobutanoate)

Nu-CH₂-CH(OH)-CH₂-COOEt
(Substituted Product)

Sₙ2 Reaction

+ Nu⁻
(e.g., N₃⁻, CN⁻, RS⁻)

Solvent
(e.g., DMF, DMSO)

Click to download full resolution via product page

Caption: General Sₙ2 reactivity of the title compound.

Step-by-Step Methodology (Azide Substitution)
Reagent Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-
Ethyl 3-hydroxy-4-iodobutanoate (1.0 eq) in a polar aprotic solvent such as
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Dimethylformamide (DMF) (approx. 5-10 mL per mmol of substrate).

Nucleophile Addition: Add sodium azide (NaN₃) (1.2 - 1.5 eq).

Safety Critical: Sodium azide is highly toxic and can form explosive heavy metal azides.

Do not use metal spatulas. Use with extreme caution and follow all institutional safety

protocols for handling this reagent.

Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C to increase the

rate if necessary).

Monitoring: Monitor the reaction by TLC. The azide product is typically more polar than the

starting iodide. The reaction is often complete in 2-6 hours at room temperature.

Work-up:

Once the reaction is complete, pour the mixture into a separatory funnel containing water

and extract with ethyl acetate (3x).

Combine the organic layers and wash with brine (saturated NaCl solution) to remove

residual DMF.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purification: The crude product can be purified by silica gel column chromatography if

necessary, typically using a gradient of ethyl acetate in hexanes, to yield the pure (S)-Ethyl

4-azido-3-hydroxybutanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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versatility-with-a-highly-reactive-chiral-precursor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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